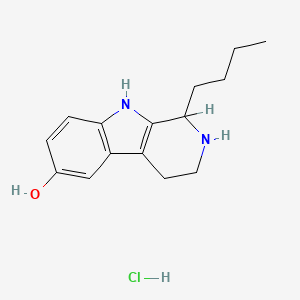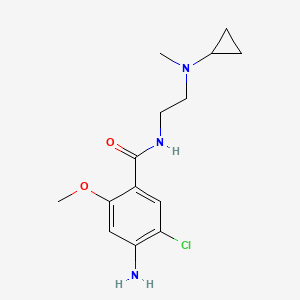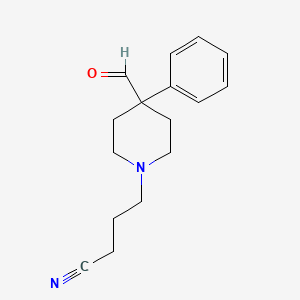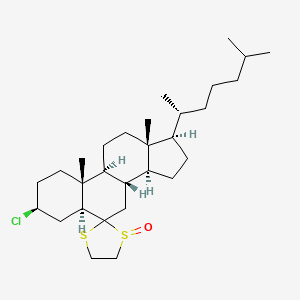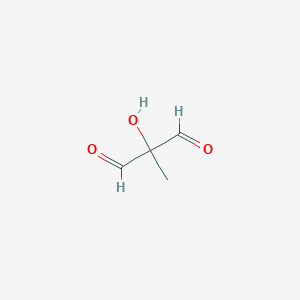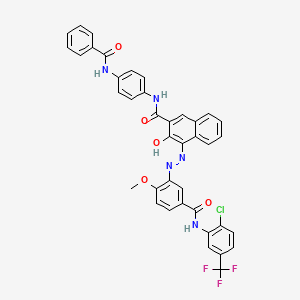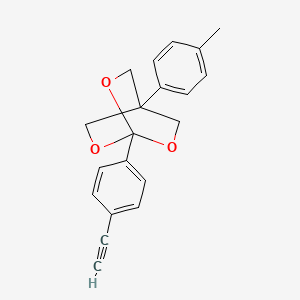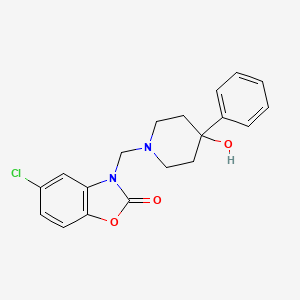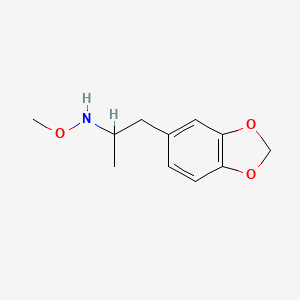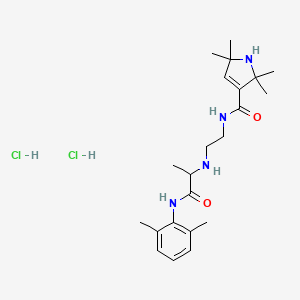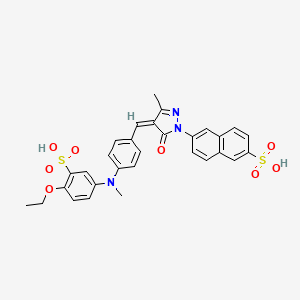
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, ethoxy, and pyrazolyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-ethoxy-3-sulphophenylamine with benzaldehyde derivatives to form intermediate Schiff bases.
Cyclization: The Schiff bases undergo cyclization reactions in the presence of catalysts to form pyrazoline derivatives.
Sulfonation: The final step involves the sulfonation of the pyrazoline derivatives to introduce the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its sulfonic acid groups enhance the solubility and stability of the dyes, making them suitable for various applications.
Mechanism of Action
The mechanism of action of 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The compound’s sulfonic acid groups play a crucial role in these interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-[[[[6-[(4-ethoxy-3-sulphophenyl)azo]-5-hydroxy-7-sulpho-2-naphthyl]amino]carbonyl]amino]-4-hydroxy-3-[(6-sulpho-2-naphthyl)azo]naphthalene-2-sulphonic acid
- 4-ethoxy-3-sulphophenylamine derivatives
Uniqueness
Compared to similar compounds, 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid stands out due to its unique combination of functional groups. The presence of both sulfonic acid and pyrazolyl groups enhances its reactivity and versatility in various chemical reactions. Additionally, its ability to form stable complexes with enzymes and proteins makes it valuable for scientific research and industrial applications.
Properties
CAS No. |
94158-29-9 |
|---|---|
Molecular Formula |
C30H27N3O8S2 |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
6-[(4Z)-4-[[4-(4-ethoxy-N-methyl-3-sulfoanilino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C30H27N3O8S2/c1-4-41-28-14-12-24(18-29(28)43(38,39)40)32(3)23-9-5-20(6-10-23)15-27-19(2)31-33(30(27)34)25-11-7-22-17-26(42(35,36)37)13-8-21(22)16-25/h5-18H,4H2,1-3H3,(H,35,36,37)(H,38,39,40)/b27-15- |
InChI Key |
KKKVGGRHXURFQA-DICXZTSXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)N(C)C2=CC=C(C=C2)/C=C\3/C(=NN(C3=O)C4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N(C)C2=CC=C(C=C2)C=C3C(=NN(C3=O)C4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





